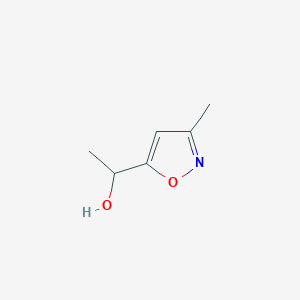

1-(3-Methylisoxazol-5-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOCZOGQZFCJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513006 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71502-43-7 | |

| Record name | 1-(3-Methylisoxazol-5-yl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71502-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylisoxazol-5-yl)ethanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: Navigating the Landscape of a Novel Scaffold

In the intricate tapestry of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, endowed with a unique combination of electronic properties and metabolic stability that has led to its incorporation into a multitude of approved therapeutic agents. This guide focuses on a specific, yet promising derivative: 1-(3-Methylisoxazol-5-yl)ethanol. As a molecule of interest in early-stage drug discovery, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which rational drug design, formulation development, and ultimately, clinical success, are built.

The challenge, as is often the case with novel compounds, is the scarcity of publicly available experimental data. This guide, therefore, adopts a dual-pronged approach. Firstly, it presents a suite of high-quality, computationally predicted physicochemical parameters, offering a robust starting point for in silico modeling and preliminary assessment. These predictions are grounded in well-established Quantitative Structure-Activity Relationship (QSAR) models, providing a reliable, data-driven estimation of the compound's behavior.[1][2]

Secondly, and crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these key properties. This is not a mere recitation of textbook procedures. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how"—elucidating the causality of experimental choices and embedding self-validating systems within each protocol. This empowers the researcher not just to obtain data, but to understand its context, its limitations, and its implications for their research and development pipeline.

This guide is structured to be a living document—a starting point for exploration and a practical handbook for the laboratory.

Section 1: Molecular Identity and Structural Elucidation

Before delving into its physicochemical attributes, it is essential to establish the unambiguous identity of this compound.

-

IUPAC Name: this compound

-

CAS Number: 71502-43-7

-

Molecular Formula: C₆H₉NO₂

-

Molecular Weight: 127.14 g/mol

-

SMILES: CC(O)c1cc(no1)C

The structure comprises a 3-methylisoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ethanol substituent at the 5-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring are key determinants of the molecule's polarity, hydrogen bonding capacity, and acid-base properties.

Section 2: Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide a powerful tool for estimating the physicochemical properties of novel molecules.[3] The following table summarizes the predicted properties of this compound, generated using a widely recognized prediction engine. These values serve as a valuable guide for initial project planning and computational modeling. It is imperative, however, that these predictions are subsequently confirmed by empirical measurement.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 0.55 | A measure of lipophilicity, influencing absorption, distribution, and membrane permeability. |

| Aqueous Solubility (LogS) | -1.25 | Predicts the concentration at which the compound will dissolve in water, impacting bioavailability and formulation. |

| pKa (Acid Dissociation Constant) | 12.89 (most acidic), 1.15 (most basic) | Indicates the ionization state of the molecule at different pH values, affecting solubility, receptor binding, and ADME properties. |

| Boiling Point (°C) | 235.4 ± 35.0 | A measure of volatility, relevant for purification and handling. |

| Melting Point (°C) | 75.3 ± 43.0 | The temperature of transition from solid to liquid, important for formulation and stability. |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | An indicator of a molecule's polarity and its ability to permeate cell membranes. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

Section 3: Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are designed to be robust and reproducible, incorporating best practices for data integrity.

Melting Point Determination

Rationale: The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.

-

Accurate Determination: For an accurate measurement, heat the block to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids and is important for purification by distillation and for assessing volatility. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of liquid.

Protocol:

-

Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube and begin heating the side-arm gently with a microburner or a heat gun.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences bioavailability.[4] The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[5] Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, specialized software can be used to analyze the titration data and calculate the pKa.

Caption: Workflow for pKa Determination.

Section 4: Synthesis and Spectroscopic Characterization

A common and effective method for the synthesis of 5-substituted-3-methylisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] A likely precursor to the target molecule is 5-acetyl-3-methylisoxazole. The synthesis could proceed as follows:

-

Formation of 5-acetyl-3-methylisoxazole: This can be achieved through the reaction of the nitrile oxide derived from acetaldoxime with 3-butyn-2-one.

-

Reduction of the Ketone: The acetyl group can then be reduced to the corresponding secondary alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield this compound.

Spectroscopic Characterization:

Upon successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the presence of the methyl group on the isoxazole ring, the methyl and methine protons of the ethanol substituent, and the proton on the isoxazole ring. The chemical shifts and coupling patterns would be diagnostic of the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the expected number of carbon signals, corresponding to the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.

-

MS (Mass Spectrometry): This would show the molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ), confirming its elemental composition.

Section 5: The Critical Role of Physicochemical Properties in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely data points; they are critical determinants of a molecule's potential as a therapeutic agent.

-

Solubility and Permeability (LogS and LogP): The balance between aqueous solubility and lipophilicity is a key factor in the "drug-likeness" of a compound. A molecule must be sufficiently soluble to be absorbed and distributed in the aqueous environment of the body, yet lipophilic enough to cross biological membranes to reach its target.

-

Ionization State (pKa): The pKa dictates the charge of a molecule at a given pH. This influences its solubility, its ability to interact with its biological target (which is often ionized), and its susceptibility to certain metabolic pathways.

-

Melting and Boiling Points: These properties are important for the practical aspects of drug development, including purification, formulation (e.g., for solid dosage forms), and stability during storage and manufacturing.

By understanding and optimizing these properties early in the drug discovery process, researchers can significantly increase the likelihood of identifying and developing a successful drug candidate.

References

-

ProtoQSAR. QSAR models. [Link]

-

Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PMC. [Link]

-

ACD/Labs. Percepta. [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

-

SwissADME. [Link]

-

Melting point determination. SSERC. [Link]

-

Boiling Point Determination. Chemistry LibreTexts. [Link]

- Method for determining solubility of a chemical compound.

-

Aqueous Solubility Assay. Creative Biolabs. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

-

A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

The Structures of Isoxazoline Compounds: A Spectral Study. Journal of the American Chemical Society. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

1-(3-Methylisoxazol-5-yl)ethanol CAS number and registry information

An In-Depth Technical Guide to 1-(3-Methylisoxazol-5-yl)ethanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core registry information, physicochemical properties, a validated synthesis protocol, and its contextual importance as a pharmaceutical intermediate. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.

Core Compound Identification and Properties

This compound is a key heterocyclic compound featuring an isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen. The presence of the methyl group at the 3-position and the ethanol substituent at the 5-position provides specific steric and electronic properties that are valuable for designing targeted molecular interactions.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 71502-43-7[1]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 71502-43-7 | [1] |

| Molecular Formula | C₆H₉NO₂ | Calculated |

| Molecular Weight | 127.14 g/mol | Calculated |

| Purity (Typical) | ≥96% | [1] |

| IUPAC Name | 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol | N/A |

| SMILES | CC1=NOC(=C1)C(C)O | N/A |

The Role of the Isoxazole Moiety in Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry. It is a potent pharmacophore found in numerous marketed drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-ulcer activities.[2][3] The isoxazole ring's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups make it an attractive component in the design of novel therapeutic agents.[2] Compounds like this compound serve as crucial intermediates, allowing for the introduction of the isoxazole core into more complex molecules.[4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable multi-step process. The following protocol is a representative method adapted from established syntheses of similar isoxazole derivatives. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for isoxazole derivatives.

Detailed Step-by-Step Methodology

This protocol outlines the synthesis of a key precursor, 3-amino-5-methylisoxazole, which can then be converted to the target compound.[5]

Step 1: Synthesis of Acetoacetonitrile

-

Rationale: This step involves a Claisen condensation reaction to form the β-ketonitrile backbone required for the subsequent cyclization.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF.

-

Slowly add acetonitrile dropwise while maintaining a controlled temperature.

-

Following the initial reaction, add ethyl acetate dropwise. The reaction mixture is then refluxed to drive the condensation to completion.

-

After cooling, the reaction is quenched, and the product is extracted and purified.

-

Step 2: Formation of the Hydrazone

-

Rationale: The acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide to form a stable hydrazone intermediate, which is a precursor for the ring-closing reaction.

-

Procedure:

-

Dissolve the acetoacetonitrile from the previous step in an alcohol solvent (e.g., methanol or ethanol).[5]

-

Add p-toluenesulfonyl hydrazide to the solution.

-

The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone can then be isolated.

-

Step 3: Cyclization to form 3-Amino-5-methylisoxazole

-

Rationale: The hydrazone undergoes a cyclization reaction with hydroxylamine in the presence of a base to form the isoxazole ring.

-

Procedure:

Step 4 & 5: Conversion to this compound

-

Rationale: The amino group of the isoxazole precursor is first converted to a diazonium salt, which is then transformed into the corresponding ketone. Subsequent reduction yields the target ethanol derivative.

-

Procedure:

-

The 3-amino-5-methylisoxazole is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) to form a diazonium salt.

-

This intermediate is then subjected to conditions that yield 1-(3-methylisoxazol-5-yl)ethan-1-one.

-

Finally, the ketone is reduced using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol or ethanol to produce this compound.

-

The final product should be purified using column chromatography.

-

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the key functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Applications in Drug Development Pathways

This compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The isoxazole core is a feature of drugs targeting a variety of biological pathways.

Illustrative Role as a Pharmaceutical Intermediate

Caption: Role as a building block in a drug synthesis pipeline.

The ethanol functional group on the isoxazole ring can be readily modified. For example, it can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification reactions. This versatility allows chemists to incorporate the 3-methylisoxazole moiety into a lead compound to fine-tune its pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile.

Safety and Handling

References

-

2a biotech. This compound. [Link]

-

3ASenrise. 14716-89-3 | (3-methylisoxazol-5-yl)methanol. [Link]

-

MOLBASE. 2-(3-methylisoxazol-5-ylmethylamino)ethanol|105954-45-8. [Link]

-

Bentham Science. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

European Chemicals Agency (ECHA). 2-(4-methylthiazol-5-yl)ethanol - Registration Dossier. [Link]

-

PubMed Central. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. [Link]

-

PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. [Link]

-

European Chemicals Agency (ECHA). Ethanol - Substance Information. [Link]

-

MDPI. Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory Pathways. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol - Dataset. [Link]

-

ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]

-

European Chemicals Agency (ECHA). 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol - Registration Dossier. [Link]

-

European Chemicals Agency (ECHA). 3-hydroxy-5-methylisoxazole - Substance Information. [Link]

-

PubMed Central. Ethyl N-[4-(3-methyl-4,5-dihydrobenzo[g]indazol-1-yl)phenylsulfonyl]thiocarbamate ethanol monosolvate. [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]

- 4. 3-(3-Methylisoxazol-5-yl)propan-1-ol [synhet.com]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 6. Substance Information - ECHA [echa.europa.eu]

An In-depth Technical Guide to Isoxazole Derivatives in Medicinal Chemistry

Foreword: The Enduring Versatility of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role as a cornerstone in modern drug discovery.[4][6] This guide provides an in-depth exploration of isoxazole derivatives, moving beyond a simple catalog of activities to dissect the underlying synthetic strategies, structure-activity relationships (SAR), and mechanistic principles that empower these molecules as potent therapeutic agents. We will delve into the causality behind experimental choices and present self-validating protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isoxazole Core: Physicochemical Properties and Synthetic Rationale

The isoxazole ring is an aromatic heterocycle characterized by an electron-rich nature and a weak N-O bond, which can be susceptible to cleavage under certain reductive conditions.[7] This inherent reactivity, combined with its structural rigidity, makes it an attractive component for designing molecules that can fit into specific biological targets. Modifications to the isoxazole structure can significantly improve pharmacokinetic profiles, enhance efficacy, and reduce toxicity.[7]

Dominant Synthetic Strategies: From Chalcones to Cycloadditions

The construction of the isoxazole ring is a well-established field, yet new, more efficient methods continue to emerge.[1] The most prevalent and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.

A particularly robust and widely adopted pathway begins with the Claisen-Schmidt condensation of an aldehyde and a ketone (often an acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] This intermediate serves as a perfect precursor for reaction with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack and subsequent cyclization to yield the 3,5-disubstituted isoxazole ring.[6][8][9] This method is favored for its operational simplicity, broad substrate scope, and generally high yields.

Modern advancements have introduced greener and more efficient protocols, such as using ultrasound irradiation to accelerate reaction times and improve yields, often in environmentally benign solvents like water.[10]

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of a 3,5-Diaryl Isoxazole Derivative

This protocol details a representative synthesis, chosen for its reliability and frequent citation in the literature.

Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

-

Dissolve 4-methoxybenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) in ethanol (30 mL).

-

Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring at room temperature.

-

Continue stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid (chalcone) is filtered, washed thoroughly with water until the washings are neutral, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form the Isoxazole Derivative

-

Dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in glacial acetic acid (20 mL).[6]

-

Reflux the mixture for 6-8 hours. Again, monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

Purify the crude isoxazole derivative by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the final product.

-

Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3]

Causality: The use of glacial acetic acid as a solvent in Step 2 not only facilitates the dissolution of reactants but also acts as a catalyst for the cyclization and subsequent dehydration, driving the reaction to completion.

Pharmacological Landscape of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[10] Its derivatives have demonstrated a vast spectrum of biological activities.[5][7][10][11][12]

Caption: Diverse pharmacological activities of isoxazole derivatives.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents acting through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization.[13] The modification of substituents on the isoxazole ring allows for the fine-tuning of activity against specific cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substituents: The nature and position of substituents on aryl rings attached to the isoxazole core are critical. Electron-withdrawing groups like halogens (e.g., -Cl, -Br) at the para-position of a phenyl ring often enhance cytotoxic activity.[14][15]

-

Hybrid Molecules: Fusing the isoxazole moiety with other heterocyclic rings (e.g., acridine, indole) can create hybrid molecules with synergistic anticancer effects.[9]

-

Mechanism of Action: Some derivatives, like resorcinylic 4,5-diarylisoxazole amides, act as potent inhibitors of Heat Shock Protein 90 (HSP90), a key chaperone protein for many oncoproteins.[16]

| Compound Class | Mechanism of Action | Example Target Cell Lines | Reference |

| Diaryl-isoxazoles | Apoptosis Induction, Topoisomerase II Inhibition | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver) | [7][13] |

| Isoxazole-Amide Analogues | HSP90 Inhibition | MCF-7, HeLa, Hep3B | [16] |

| Isoxazole-Acridone Hybrids | DNA Intercalation, Topoisomerase Inhibition | E. coli (as antibacterial proxy) | [17] |

Antimicrobial Activity

The isoxazole ring is a cornerstone of several clinically important antibiotics. This includes β-lactamase resistant penicillins like Cloxacillin, Dicloxacillin, and Oxacillin, as well as sulfonamides like Sulfamethoxazole.[5][7][18][14]

SAR Insights:

-

The antibacterial activity of isoxazole derivatives is significantly influenced by the substituents.[8] The presence of electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl) on a C-3 phenyl ring, and methoxy (-OCH₃) or bromo (-Br) groups on a C-5 phenyl ring, has been shown to enhance antibacterial potency against both Gram-positive and Gram-negative bacteria.[8]

-

SAR studies on novel derivatives have revealed that electron-withdrawing groups like trifluoro and chloro substituents can increase activity to a greater extent.[14]

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

-

Preparation: Prepare a stock solution of the synthesized isoxazole derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Trustworthiness: This microdilution method is a standardized, self-validating system recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Anti-inflammatory and Other Activities

Isoxazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[7] Valdecoxib and Leflunomide are classic examples of isoxazole-containing drugs used to treat inflammatory conditions like arthritis.[8][18]

Beyond this, the scaffold has been successfully integrated into drugs for a wide array of conditions:

-

Anticonvulsant: The isoxazole ring is a key feature in molecules designed to interact with voltage-gated sodium channels, crucial for treating epilepsy.[19]

-

Neuroprotective: Derivatives have shown potential in treating neurodegenerative disorders like Alzheimer's disease.[7]

-

Antiviral: Recent research has focused on developing isoxazole-based small molecules targeting viral replication, including for Zika virus (ZIKV).[20]

FDA-Approved Drugs: A Testament to Clinical Success

The clinical and commercial success of isoxazole-containing drugs underscores the therapeutic value of this scaffold.[4][21]

| Drug Name | Brand Name(s) | Primary Indication | Mechanism of Action | Reference |

| Sulfamethoxazole | Bactrim, Septra | Bacterial Infections (UTIs, bronchitis) | Inhibits dihydropteroate synthase | [7][14] |

| Cloxacillin / Dicloxacillin | Various | Staphylococcal Infections | β-lactamase resistant penicillin; inhibits cell wall synthesis | [7][18][14] |

| Leflunomide | Arava | Rheumatoid Arthritis | Inhibits dihydroorotate dehydrogenase (immunosuppressant) | [7][8] |

| Valdecoxib | Bextra (withdrawn) | Arthritis, Pain | Selective COX-2 Inhibitor | [7][8][18] |

| Zonisamide | Zonegran | Epilepsy | Anticonvulsant; blocks sodium and calcium channels | [5] |

Future Directions and Conclusion

The isoxazole scaffold continues to be a fertile ground for drug discovery.[1] Emerging trends focus on the development of multi-targeted therapies and the application of green chemistry principles to synthesize these valuable compounds more sustainably.[1][10] The structural versatility and proven track record of isoxazole derivatives ensure their continued importance in medicinal chemistry. By understanding the fundamental principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to harness the power of this remarkable heterocycle to address unmet medical needs and develop the next generation of innovative therapeutics.

References

-

Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies Source: PubMed URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

-

Title: GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

-

Title: Isoxazole Derivative: Significance and symbolism Source: IGI Global URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: ProQuest URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

-

Title: The Role of Isoxazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

-

Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

-

Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review Source: International Journal for Advanced Research in Innovative Thoughts & Ideas (IJARIIT) URL: [Link]

-

Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: ResearchGate URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

-

Title: Isoxazole–Containing drugs with various pharmacological activities Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel isoxazole derivatives from acridone Source: PubMed URL: [Link]

-

Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: NIH URL: [Link]

-

Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents Source: ResearchGate URL: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. ijariit.com [ijariit.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpca.org [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]

- 17. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijbpas.com [ijbpas.com]

- 19. nbinno.com [nbinno.com]

- 20. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Isoxazole Imperative: A Technical Guide to 3,5-Disubstituted Scaffolds

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of 3,5-disubstituted isoxazoles.

Historical Genesis: From Claisen to Privileged Scaffolds

The history of the isoxazole ring is a testament to the evolution of heterocyclic chemistry from purely structural curiosity to targeted drug design.

-

The Claisen Legacy (1903): The discovery of the isoxazole nucleus is credited to Ludwig Claisen. In 1903, Claisen synthesized the first isoxazole by the oximation of propargylaldehyde acetal.[1] While Hantzsch is credited with naming the ring system (derived from iso + oxazole, indicating the position of the heteroatoms), it was Claisen’s work on 1,3-dicarbonyls that laid the foundation for 3,5-disubstituted variants.

-

The Natural Connection (1960s): The field remained largely academic until the isolation of Ibotenic Acid and Muscimol from Amanita muscaria mushrooms in the mid-20th century. These compounds, which are potent GABA agonists, are naturally occurring 3,5-disubstituted isoxazoles. Their discovery validated the isoxazole ring as a bioisostere for carboxylic acids and esters, launching its status as a "privileged scaffold" in neuropharmacology.

The Regioselectivity Challenge

The central technical challenge in isoxazole synthesis is regiocontrol . When synthesizing isoxazoles, particularly via cycloaddition, two isomers are possible: the 3,5-disubstituted and the 3,4-disubstituted forms.[2][3]

-

3,5-Disubstituted: Sterically favored in thermal cycloadditions with terminal alkynes.[4]

-

3,4-Disubstituted: Often requires specific electronic manipulation or steric crowding to achieve.[4]

For medicinal chemists, this distinction is binary: one isomer is often a potent drug (e.g., the 3,5-substituted Muscimol), while the other is inactive or toxic.

Visualization: The Regiochemical Divergence

The following diagram illustrates the mechanistic divergence between thermal and metal-catalyzed routes.

Figure 1: Mechanistic divergence in [3+2] cycloaddition.[4] Copper catalysis enforces 3,5-regioselectivity via a metallacycle intermediate, whereas thermal routes rely on sterics.

Synthetic Architectures

To access 3,5-disubstituted isoxazoles, researchers typically employ one of two primary methodologies.

Method A: The 1,3-Dipolar Cycloaddition (Modern Standard)

This is the most versatile method for library generation. It involves the reaction of a nitrile oxide with a terminal alkyne .[4]

-

Mechanism: The nitrile oxide (generated in situ from an aldoxime or nitroalkane) acts as the 1,3-dipole.[5] The alkyne is the dipolarophile.

-

The Copper Advantage: As detailed in Hansen et al. (2005), the use of Cu(I) catalysts (similar to the azide-alkyne "Click" reaction) ensures exclusive formation of the 3,5-isomer. The mechanism proceeds through a copper-acetylide intermediate, preventing the formation of the 3,4-isomer.

Method B: Condensation of 1,3-Dicarbonyls (Classical)

This method involves the reaction of hydroxylamine (NH₂OH) with 1,3-diketones or

-

Limitation: If the 1,3-diketone is unsymmetrical, a mixture of 3,5- and 5,3-isomers (positional isomers) often results.

-

Solution: Regiocontrol is achieved by controlling the pH or using masked dicarbonyl equivalents (e.g., enaminones).

Experimental Protocols

The following protocols represent self-validating systems for synthesizing 3,5-disubstituted isoxazoles.

Protocol 1: Cu(I)-Catalyzed Regioselective Synthesis

Target: 3-Phenyl-5-butylisoxazole[4]

Reagents:

-

Benzaldehyde oxime (1.0 equiv)[4]

-

1-Hexyne (1.2 equiv)[4]

-

Chloramine-T (1.2 equiv) — Oxidant for nitrile oxide generation[4]

-

CuSO₄·5H₂O (0.05 equiv)[4]

-

Sodium Ascorbate (0.1 equiv)[4]

-

Solvent: t-BuOH/H₂O (1:1)[4]

Methodology:

-

Dipole Generation: Dissolve benzaldehyde oxime in t-BuOH/H₂O. Add Chloramine-T slowly.[4] Stir for 5 minutes to generate the nitrile oxide in situ.[4]

-

Catalysis: Add 1-hexyne, followed by the CuSO₄ and sodium ascorbate solution.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[4]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[4][6]

-

Validation: The absence of the 3,4-isomer is confirmed by ¹H NMR (look for the distinct singlet of the isoxazole C4-H proton around

6.0-6.5 ppm).[4]

Protocol 2: Condensation of -Keto Enones

Target: 3,5-Dimethylisoxazole[4]

Reagents:

-

Acetylacetone (1.0 equiv)[4]

-

Hydroxylamine hydrochloride (1.1 equiv)[4]

-

Sodium hydroxide (1.1 equiv)[4]

Methodology:

-

Neutralization: Dissolve NH₂OH·HCl in water and neutralize with NaOH at 0°C.

-

Addition: Add acetylacetone dropwise to the cold hydroxylamine solution.

-

Cyclization: Reflux the mixture for 1 hour.

-

Isolation: Acidify with HCl to pH 2 (if carboxylic acid derivatives are used) or extract directly for neutral isoxazoles.[4]

-

Note: For unsymmetrical ketones, the nucleophilic attack of nitrogen usually occurs at the most electrophilic carbonyl carbon first, dictating the regiochemistry.

Comparative Data: Synthetic Efficiency

| Parameter | Thermal [3+2] Cycloaddition | Cu(I)-Catalyzed [3+2] | Condensation (1,3-Dicarbonyl) |

| Regioselectivity | Poor (Mixture of 3,5 & 3,[2][4]4) | Excellent (Exclusive 3,5) | Variable (Depends on substrate) |

| Reaction Temp | High (>80°C) | Room Temperature | Moderate (Reflux) |

| Atom Economy | High | High | Moderate (Loss of H₂O) |

| Substrate Scope | Limited by sterics | Broad (Tolerates most groups) | Limited to available ketones |

| Key Reference | Huisgen (1963) | Hansen et al. (2005) | Claisen (1903) |

Pharmacological Significance

The 3,5-disubstituted isoxazole ring is not merely a linker; it is a pharmacophore in its own right.[4]

-

GABAergic Agonists:

-

Antimicrobials:

-

COX-2 Inhibition (Structural Contrast):

-

While Valdecoxib is a 3,4-diaryl isoxazole, its discovery relied heavily on the ability to distinguish between 3,5- and 3,4-isomers. Early SAR studies showed that moving the phenyl group from position 4 to position 5 (creating a 3,5-disubstituted analogue) significantly reduced COX-2 selectivity, highlighting the strict topological requirements of the enzyme's active site.

-

References

-

Claisen, L. (1903).[1] Zur Kenntnis der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link[4]

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link[4]

-

Krogsgaard-Larsen, P., et al. (1980).[4] GABA agonists.[4] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. Link[4]

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[4] Journal of Medicinal Chemistry. Link[4]

-

Tang, S., et al. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Link[4]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

An In-depth Technical Guide to Potential Therapeutic Targets for Isoxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and engage in a variety of non-covalent interactions, have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of the key therapeutic targets for isoxazole-containing compounds, with a particular focus on their applications in oncology and inflammatory diseases. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for target validation, offering a valuable resource for researchers and drug development professionals in this dynamic field.

The Isoxazole Scaffold: A Versatile Tool in Medicinal Chemistry

The isoxazole moiety is a cornerstone in the design of novel therapeutic agents due to its favorable electronic and steric properties. It can act as a hydrogen bond acceptor and engage in dipole-dipole and π-π stacking interactions, facilitating strong and specific binding to biological targets.[1] Furthermore, the isoxazole ring is metabolically stable and can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2]

A notable example of a successful isoxazole-containing drug is the COX-2 inhibitor, celecoxib, used for the management of pain and inflammation. The isoxazole ring is also a key feature in a number of antibacterial agents, such as sulfamethoxazole, and is present in various compounds under investigation for a wide range of diseases.[3]

Key Therapeutic Target Classes for Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated activity against a diverse range of therapeutic targets. This section will focus on some of the most well-validated and promising target classes.

Heat Shock Protein 90 (HSP90) Inhibition in Oncology

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a large number of "client" proteins.[4] Many of these client proteins are key drivers of cancer cell proliferation, survival, and metastasis, including protein kinases, transcription factors, and steroid hormone receptors.[5][6] This makes HSP90 a highly attractive target for cancer therapy.

Mechanism of Action: Isoxazole-based HSP90 inhibitors typically bind to the N-terminal ATP-binding pocket of HSP90, competing with the endogenous ATP.[7] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[7] The simultaneous degradation of multiple oncoproteins can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[6]

Signaling Pathway:

Caption: Inhibition of HSP90 by isoxazole compounds disrupts the chaperone cycle, leading to the degradation of client oncoproteins and subsequent anti-cancer effects.

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation and Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and oncogenes.[8] It plays a key role in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation and are also implicated in cancer development and progression.[9][10]

Mechanism of Action: Isoxazole-containing COX-2 inhibitors, such as celecoxib, act as selective inhibitors of the COX-2 enzyme.[11] By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis, promoting apoptosis, and modulating the tumor microenvironment.[8]

Signaling Pathway:

Caption: Isoxazole-based COX-2 inhibitors block the synthesis of pro-inflammatory and pro-tumorigenic prostaglandins.

Tubulin Polymerization Inhibition in Oncology

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[13] Targeting tubulin dynamics is a well-established strategy in cancer chemotherapy.

Mechanism of Action: Certain isoxazole derivatives have been shown to interfere with tubulin polymerization.[14] These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13][14]

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for novel isoxazole compounds is a critical process in drug discovery. A multi-faceted approach combining in silico, in vitro, and in vivo methods is typically employed.

Target Identification

-

Phenotypic Screening: This approach involves screening a library of isoxazole compounds for a desired cellular phenotype, such as cancer cell death, without prior knowledge of the molecular target. Subsequent target deconvolution studies are then performed to identify the protein(s) responsible for the observed effect.

-

In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding of isoxazole derivatives to the crystal structures of known therapeutic targets. This can help to prioritize compounds for experimental testing.

Target Engagement and Validation

Once a potential target has been identified, a series of experiments are conducted to confirm that the isoxazole compound directly interacts with the target and that this interaction is responsible for the observed biological activity.

Experimental Workflow:

Caption: A typical workflow for the identification and validation of therapeutic targets for isoxazole compounds.

Detailed Experimental Protocols:

3.2.1. In Vitro COX-2 Enzyme Inhibition Assay [14]

This assay measures the ability of a test compound to inhibit the activity of purified COX-2 enzyme.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test isoxazole compound dissolved in a suitable solvent (e.g., DMSO)

-

Stannous chloride solution to stop the reaction

-

ELISA kit for prostaglandin quantification (e.g., PGF2α)

-

-

Procedure:

-

Prepare a solution of COX-2 enzyme in reaction buffer containing heme.

-

Add the test isoxazole compound at various concentrations to the enzyme solution and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of prostaglandin produced using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

3.2.2. In Vitro Tubulin Polymerization Assay [15]

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP

-

Test isoxazole compound

-

A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Thaw tubulin and GTP on ice.

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the test isoxazole compound or vehicle control to the reaction mixture.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette or microplate.

-

Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

-

3.2.3. Annexin V Apoptosis Assay [16]

This cell-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

-

Materials:

-

Cells treated with the test isoxazole compound or vehicle control

-

Annexin V conjugated to a fluorochrome (e.g., FITC)

-

Propidium Iodide (PI) or another viability dye

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the treated cells.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells that are early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative).

-

Data Presentation and Analysis

The following table summarizes the activity of selected isoxazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| A13 | COX-1/COX-2 | - | 0.064 / 0.013 | [17] |

| Compound 5 | HSP90 | Cancer cells | 14 | [18] |

| TTI-4 | Not specified | MCF-7 (Breast) | 2.63 | [19] |

| Compound 3d | Not specified | MCF-7 (Breast) | 43.4 | [20] |

| Compound 4d | Not specified | MDA-MB-231 (Breast) | 35.1 | [20] |

| Isoxazole-piperazine derivative | Not specified | Huh7 (Liver) | 0.3 - 3.7 | [21] |

| Isoxazole-piperazine derivative | Not specified | MCF-7 (Breast) | 0.3 - 3.7 | [21] |

| C6 | COX-2 | - | 0.55 | [14] |

| C5 | COX-2 | - | 0.85 | [14] |

| C3 | COX-2 | - | 0.93 | [14] |

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole-containing compounds is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functionalities.

-

For COX-2 Inhibition: The presence of a sulfonamide or a similar acidic group is often crucial for selective COX-2 inhibition. The substitution pattern on the phenyl rings attached to the isoxazole core significantly influences potency and selectivity.[17] For example, 3,4-dimethoxy substitution on one phenyl ring and a chloro group on the other has been shown to enhance COX-2 inhibitory activity.[17]

-

For HSP90 Inhibition: The resorcinol moiety is a key pharmacophore that forms critical hydrogen bonds with the ATP-binding pocket of HSP90. Modifications to the linker and the substituent on the isoxazole ring can be used to fine-tune the potency and pharmacokinetic properties of these inhibitors.[22]

-

For Anticancer Activity: The presence of methoxy, dimethylamino, and bromine groups on the phenyl rings attached to the isoxazole core has been shown to enhance antibacterial and anticancer activity.[2]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a rich source of novel therapeutic agents with a wide range of biological activities. The diverse targets and mechanisms of action of isoxazole-containing compounds underscore their versatility and potential for addressing unmet medical needs, particularly in the areas of oncology and inflammatory diseases. Future research in this field will likely focus on the development of more potent and selective inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of isoxazole-based drugs. The detailed experimental workflows and SAR insights provided in this guide are intended to empower researchers to accelerate the discovery and development of the next generation of isoxazole-containing therapeutics.

References

-

The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. Genes. Available at: [Link]

-

The schematic illustration of Hsp90 interactions with signaling... - ResearchGate. Available at: [Link]

-

Hsp90 - Wikipedia. Available at: [Link]

-

HSP90 Mechanisms & Interactions. SignalChem. Available at: [Link]

-

Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - Lindquist Lab. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. Available at: [Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available at: [Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - ResearchGate. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]

-

Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. Available at: [Link]

-

Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC - NIH. Available at: [Link]

-

Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation - PubMed. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

-

Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2 - Taylor & Francis. Available at: [Link]

-

Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC - PubMed Central. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

-

Role of COX-2/PGE2 Mediated Inflammation in Oral Squamous Cell Carcinoma - MDPI. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

-

IC50 values and dose–response curves of designed... - ResearchGate. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open Archives. Available at: [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. Available at: [Link]

-

Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold - PubMed. Available at: [Link]

-

Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC - PubMed Central. Available at: [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. Available at: [Link]

-

The Annexin V Apoptosis Assay. Available at: [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsp90 - Wikipedia [en.wikipedia.org]

- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 8. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. espublisher.com [espublisher.com]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. kumc.edu [kumc.edu]

- 17. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Control & Analysis of 1-(3-Methylisoxazol-5-yl)ethanol

A Technical Guide for Medicinal Chemistry Applications[1][2][3]

Executive Summary: The Isoxazole Scaffold in Chiral Drug Design

The moiety 1-(3-Methylisoxazol-5-yl)ethanol represents a critical chiral building block in modern drug discovery.[1][2][3] Isoxazoles act as versatile bioisosteres for pyridine and phenyl rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity (LogP) compared to their carbocyclic analogs.[2][3] However, the introduction of the hydroxyethyl side chain creates a stereocenter at the

Control over this stereocenter is non-trivial but essential. Enantiomers of isoxazolyl carbinols often exhibit distinct pharmacodynamic profiles due to the directional nature of the isoxazole nitrogen and oxygen atoms within a binding pocket. This guide outlines a robust, self-validating workflow for the synthesis, resolution, and stereochemical assignment of this motif.

Structural Analysis & Retrosynthetic Logic

The target molecule consists of a 3,5-disubstituted isoxazole ring.[1] The chiral center is located at the C1 position of the ethyl group attached to C5 of the isoxazole.

Key Structural Features:

-

H-Bond Donor/Acceptor: The hydroxyl group acts as a donor; the isoxazole nitrogen acts as a weak acceptor.[1][2][3]

-

Acid Sensitivity: The N-O bond of the isoxazole is susceptible to reductive cleavage (e.g., hydrogenation over Pd/C), necessitating careful selection of reduction methods.

-

Precursor: The most direct synthetic route is the 1,2-reduction of the corresponding ketone: 5-acetyl-3-methylisoxazole .[1][2][3]

Visualization: Retrosynthetic & Resolution Pathway

The following diagram illustrates the logical flow from the achiral ketone to the resolved enantiomers via enzymatic kinetic resolution (EKR).

Figure 1: Chemoenzymatic workflow for accessing both enantiomers of this compound.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

3.1. Synthesis of Racemic this compound

Causality: Sodium borohydride (NaBH

Protocol:

-

Preparation: Dissolve 5-acetyl-3-methylisoxazole (10.0 mmol) in anhydrous methanol (30 mL). Cool the solution to 0°C in an ice bath to minimize side reactions.

-

Reduction: Add NaBH

(15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Note: Vigorous gas evolution (H -

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (SiO

, 1:1 Hexane/EtOAc). -

Quench: Quench carefully with saturated NH

Cl solution (10 mL). -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Yield: Expect >90% yield of the racemic alcohol as a clear oil.[3]

3.2. Enzymatic Kinetic Resolution (EKR)

Causality: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) is the industry standard for secondary alcohols.[2] It typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of methyl carbinols.

Protocol:

-

Setup: In a dry flask, dissolve racemic this compound (1.0 g) in methyl tert-butyl ether (MTBE, 20 mL). MTBE is chosen for its low water solubility and compatibility with lipases.[2][3]

-

Acyl Donor: Add vinyl acetate (5.0 eq).[2][3] The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

-

Catalysis: Add Novozym 435 beads (20 mg/mmol substrate).

-

Incubation: Shake the mixture at 30°C at 200 rpm.

-

Checkpoint: Monitor conversion by Chiral HPLC (see Section 4). Stop the reaction at exactly 50% conversion (typically 4–24 hours).

-

Separation: Filter off the enzyme beads. Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Gradient: 10%

40% EtOAc in Hexane).

Data Summary: Expected Outcomes

| Parameter | Value | Notes |

|---|---|---|

| Enzyme | Novozym 435 (CAL-B) | Robust, reusable biocatalyst.[1][2][3] |

| Solvent | MTBE or Toluene | Hydrophobic solvents preserve enzyme activity.[2][3] |

| Acyl Donor | Vinyl Acetate | Drives equilibrium irreversibly.[2][3] |

| Selectivity (E-value) | Typically >100 | High enantiomeric excess (>98% ee) expected.[2][3] |

Analytical Characterization & Stereochemical Assignment

4.1. Chiral HPLC Method Development

Separating the enantiomers requires a polysaccharide-based chiral stationary phase.[1][2][3] The isoxazole ring provides

Recommended Scouting Conditions:

Self-Validation: If baseline separation is not achieved, switch to Hexane:Ethanol. Ethanol often improves peak shape for polar isoxazole alcohols.[2][3]

4.2. Determination of Absolute Configuration (Mosher's Method)